molecular formula C8H6ClNO4 B8789547 4-Chloro-2-methyl-3-nitrobenzoic acid

4-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No. B8789547
M. Wt: 215.59 g/mol
InChI Key: LRBGMTZLMIMKLP-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

To fuming nitric acid (20.4 mL, 410 mmol) was slowly added dropwise 4-chloro-2-methylbenzoic acid (5.0 g, 29.3 mmol) while maintaining the temperature of the reaction mixture at 5-10° C. The reaction solution was stirred at 0-5° C. for 1 hr, and poured into ice. The precipitated solid was recovered, washed with water, and dried under reduced pressure to give 4-chloro-2-methyl-3-nitrobenzoic acid (6.14 g, purity 33%) as a crudely purified product.
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([CH3:15])[CH:7]=1>>[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([CH3:15])[C:7]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
20.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 0-5° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into ice
CUSTOM
Type
CUSTOM
Details
The precipitated solid was recovered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=C(C(=O)O)C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.14 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.